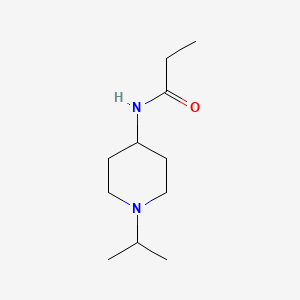

N-(1-isopropyl-4-piperidinyl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1-propan-2-ylpiperidin-4-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-4-11(14)12-10-5-7-13(8-6-10)9(2)3/h9-10H,4-8H2,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJAFQBHWUEXLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1CCN(CC1)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 1 Isopropyl 4 Piperidinyl Propanamide

Established Synthetic Pathways and Route Optimization for N-(1-isopropyl-4-piperidinyl)propanamide

The synthesis of this compound is principally achieved through well-established amidation reactions. A common and straightforward pathway involves the acylation of a key intermediate, 1-isopropyl-4-aminopiperidine. This synthesis can be described in the following steps:

Preparation of the Piperidine (B6355638) Core : The synthesis typically begins with a suitable piperidine precursor. A common starting material is 1-isopropyl-4-piperidone. chemicalbook.com This piperidone can be converted to 1-isopropyl-piperidin-4-ylamine via reductive amination.

Acylation Step : The crucial step is the formation of the amide bond. 1-isopropyl-piperidin-4-ylamine is reacted with a propanoylating agent. This is commonly propionyl chloride or propanoic anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. nih.govgoogle.com The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

An alternative pathway could start from 4-aminopiperidine, which is first acylated with propionyl chloride to form N-(piperidin-4-yl)propanamide. Subsequently, the isopropyl group is introduced onto the piperidine nitrogen via N-alkylation using 2-bromopropane (B125204) or a similar isopropylating agent in the presence of a base like potassium carbonate. google.com

Route Optimization:

Optimization of these synthetic routes is critical for improving yield, purity, and cost-effectiveness. Research into related compounds, such as fentanyl analogues, provides insights into potential optimization strategies. researchgate.netregulations.gov

Reagent Selection : The choice of acylating agent and base can significantly impact the reaction's efficiency. For instance, using propionyl chloride often requires careful temperature control to manage its reactivity. google.com

Solvent and Temperature : The reaction conditions, including solvent polarity and temperature, are optimized to ensure complete reaction and minimize side products. For similar N-acylation reactions, conditions can range from ice-cooling to reflux, depending on the reactivity of the substrates. diva-portal.org

Purification : Optimization extends to the purification process. While some high-purity products may precipitate directly from the reaction mixture, chromatographic techniques or recrystallization are often necessary to remove unreacted starting materials and byproducts. google.com An optimized procedure for a related intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, highlights the importance of carefully controlled hydrolysis and acylation steps to achieve high yields. researchgate.net

Novel Approaches to Stereoselective Synthesis of this compound

While this compound itself is achiral, the development of stereoselective synthetic methods is crucial for producing chiral analogues, which are invaluable for studying structure-activity relationships. Modern synthetic chemistry offers several powerful tools for the enantioselective and diastereoselective synthesis of substituted piperidines.

One novel approach involves a one-pot synthesis of piperidin-4-ols through a sequence of gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov This method allows for the construction of the piperidine ring with excellent diastereoselectivity and can be adapted for enantioselective synthesis by using chiral starting materials. nih.gov The resulting piperidin-4-ol is a versatile intermediate that can be converted into the desired chiral amine precursor. nih.gov

More recently, asymmetric copper-catalyzed cyclizative aminoboration of alkenes has emerged as a powerful method for the enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines. nih.gov This technique can produce key chiral piperidine intermediates with high enantioselectivity, demonstrating its utility in synthesizing pharmaceutically relevant molecules. nih.gov Such advanced catalytic systems provide access to specific stereoisomers of substituted piperidine rings that would be difficult to obtain through classical methods. nih.gov

These modern strategies, summarized below, offer precise control over stereochemistry, which is essential for creating structurally defined research compounds.

| Method | Key Features | Potential Application |

| Gold-Catalyzed Cyclization/Ferrier Rearrangement | Modular and flexible; excellent diastereoselectivity; allows access to N-unsubstituted piperidines. nih.gov | Synthesis of chiral piperidin-4-ol precursors for complex analogues. nih.gov |

| Asymmetric Cu-Catalyzed Aminoboration | High enantioselectivity for 2,3-cis-disubstituted piperidines; broad substrate scope. nih.gov | Direct synthesis of chiral piperidine cores bearing multiple stereocenters for advanced analogues. nih.gov |

Design and Synthesis of Structural Analogues and Homologs of this compound for Research Purposes

The synthesis of structural analogues and homologs is a cornerstone of medicinal chemistry research, allowing for the systematic exploration of a compound's chemical space. For this compound, analogues are typically designed by modifying the N-substituent on the piperidine ring or altering the propanamide side chain.

A common strategy for synthesizing N-substituted analogues involves starting with a common precursor, such as N-(4-piperidinyl)propionanilide, and then introducing various substituents onto the piperidine nitrogen. researchgate.netresearchgate.net This modular approach allows for the efficient creation of a library of related compounds. For example, the isopropyl group can be replaced with other alkyl, phenoxyethyl, or cyanoethyl groups through N-alkylation reactions. researchgate.net

The table below presents examples of fentanyl analogues synthesized by modifying the N1-substituent of the piperidine ring, demonstrating the general approach that can be applied to create analogues of this compound. researchgate.netresearchgate.net

| Compound Name | N1-Substituent | Synthetic Precursor | Reference |

| N-(1-propyl-4-piperidinyl)propionanilide | n-Propyl | N-(4-piperidinyl)propionanilide | researchgate.net |

| N-(1-(2-phenoxyethyl)-4-piperidinyl)propionanilide | 2-Phenoxyethyl | N-(4-piperidinyl)propionanilide | researchgate.net |

| N-isopropyl-3-(4-(N-phenylpropionamido)piperidin-1-yl)propanamide | Isopropyl-propanamide | N-(4-piperidinyl)propionanilide | researchgate.netresearchgate.net |

| N-t-butyl-3-(4-(N-phenylpropionamido)piperidin-1-yl)propanamide | t-Butyl-propanamide | N-(4-piperidinyl)propionanilide | researchgate.netresearchgate.net |

Advanced Chemical Functionalization and Prodrug Strategies in Research Tool Development

Advanced Chemical Functionalization:

To develop research tools for studying the biological interactions of this compound, advanced chemical functionalization can be employed. A key strategy is the incorporation of reporter tags, such as fluorescent labels. For instance, a fluorescent analogue could be synthesized by incorporating a fluorophore like 5-acrylamidofluorescein. nih.gov This could be achieved by creating an analogue with a reactive handle (e.g., a primary amine or carboxylic acid on the N-substituent) that can be conjugated with a fluorescent dye. Such labeled compounds are instrumental in visualization studies, such as fluorescence microscopy, to investigate cellular uptake and distribution.

Prodrug Strategies:

Prodrug design is a versatile strategy used to overcome suboptimal physicochemical or pharmacokinetic properties of a parent drug. rsc.org A prodrug is an inactive or less active derivative that is converted in vivo to the active compound through enzymatic or chemical cleavage. mdpi.com This approach can be used to enhance properties like membrane permeability or water solubility. mdpi.comnih.gov

For a compound like this compound, several prodrug strategies could be envisioned for research purposes:

Increasing Lipophilicity : To enhance passage through biological membranes like the skin or blood-brain barrier, a lipophilic promoiety could be attached. nih.gov For amine-containing compounds, this can sometimes be achieved by forming a cleavable, more lipophilic derivative. nih.gov

Increasing Water Solubility : To improve solubility for certain experimental setups, a hydrophilic promoiety, such as a phosphate (B84403) or a short polyethylene (B3416737) glycol (PEG) chain, could be introduced. mdpi.com For example, an analogue containing a hydroxyl group on the N-substituent could be functionalized as a phosphate ester.

Targeted Delivery : More advanced prodrug strategies involve designing moieties that are cleaved by specific enzymes present at a target site, thereby concentrating the active compound in the desired tissue. rsc.org

The development of prodrugs is a sophisticated process that requires a comprehensive understanding of the parent molecule's chemistry and the biological environment in which the prodrug needs to be activated. acs.org

Molecular Mechanisms and Target Interaction Profiling of N 1 Isopropyl 4 Piperidinyl Propanamide

Identification and Characterization of Primary Molecular Targets

There is no specific information available in the reviewed scientific literature to identify the primary molecular targets of N-(1-isopropyl-4-piperidinyl)propanamide. The process of target identification typically involves screening the compound against various known receptors, enzymes, and ion channels to find where it binds with the highest affinity. For related compounds, such as certain fentanyl analogs, the primary target is the µ-opioid receptor. nih.gov However, the structural differences between those analogs and this compound mean that one cannot assume the same target.

Receptor Binding Kinetics and Thermodynamics (Kd, Ki, kon, koff)

No experimental data for the binding kinetics or thermodynamics of this compound could be located.

Understanding these parameters is crucial for characterizing the interaction between a ligand (the compound) and its receptor.

Kd (Equilibrium Dissociation Constant): This value represents the concentration of a ligand at which 50% of the available receptors are occupied at equilibrium. excelleratebio.com It is a measure of binding affinity; a lower Kd indicates a higher affinity. It is calculated from the ratio of the off-rate to the on-rate (koff/kon). excelleratebio.com

Ki (Inhibition Constant): This constant indicates the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. It is a measure of the compound's affinity for a receptor in a competition assay. For some antagonists, the ratio of koff/kon has been shown to be consistent with experimentally determined Ki values. nih.gov

kon (Association Rate Constant): This constant describes the rate at which the ligand binds to the receptor to form a complex. excelleratebio.com It is influenced by factors like the flexibility of the molecule. nih.gov

koff (Dissociation Rate Constant): This constant describes the rate at which the ligand-receptor complex breaks apart. excelleratebio.com Compounds with a slow off-rate (low koff) have prolonged receptor binding, which can extend the duration of the compound's effect in the body. excelleratebio.com

Table 1: General Definitions of Receptor Binding Parameters

| Parameter | Definition | Significance |

|---|---|---|

| Kd | Equilibrium Dissociation Constant | Inverse measure of affinity (lower Kd = higher affinity). excelleratebio.com |

| Ki | Inhibition Constant | Affinity of a competing ligand for a receptor. |

| kon | Association Rate Constant | Rate of ligand-receptor complex formation. excelleratebio.com |

| koff | Dissociation Rate Constant | Rate of ligand-receptor complex dissociation; indicates duration of action. excelleratebio.com |

Ligand Selectivity and Off-Target Engagement Research

There are no published studies on the selectivity profile or off-target engagement of this compound.

Ligand selectivity research is essential to determine a compound's specificity. A selective compound will bind with high affinity to its intended target but with low or no affinity to other receptors, which helps to minimize unintended side effects. For example, studies of ohmefentanyl, a potent µ-opioid agonist, showed high selectivity for the µ-receptor over the δ-receptor. nih.gov Similarly, the 5-HT(1A) receptor agonist NAE-086 was tested against 32 other receptors to confirm its high selectivity. nih.gov

Intracellular Signaling Transduction and Pathway Modulation

No information is available regarding the intracellular signaling pathways modulated by this compound.

Agonist, Antagonist, and Allosteric Modulatory Actions

The functional activity of this compound as an agonist, antagonist, or allosteric modulator has not been characterized in the scientific literature.

These terms describe how a compound affects a receptor's activity upon binding:

Agonist: An agonist binds to a receptor and activates it, producing a biological response. For example, ohmefentanyl isomers act as potent µ-opioid agonists. nih.gov

Antagonist: An antagonist binds to a receptor but does not activate it. It blocks the receptor, preventing agonists from binding and producing a response. nih.gov

Allosteric Modulator: An allosteric modulator binds to a site on the receptor that is different from the primary (orthosteric) binding site. Negative allosteric modulators (NAMs) reduce the receptor's activity, while positive allosteric modulators (PAMs) enhance it. nih.govresearchgate.net

Downstream Biochemical and Cellular Responses

There is no research documenting the downstream biochemical or cellular responses to this compound. Such responses are a direct consequence of a compound's interaction with its target and the subsequent modulation of intracellular signaling pathways. For instance, the activation of certain G protein-coupled receptors can lead to the activation of protein kinase C (PKC) and mitogen-activated protein (MAP) kinase, which in turn can alter protein synthesis and other cellular functions. nih.gov

Enzyme Modulation and Mechanistic Inhibition Studies

There is no information to suggest that this compound functions as an enzyme modulator, nor are there any mechanistic inhibition studies available. This line of investigation would be relevant if the compound's primary target was identified as an enzyme.

Structure Activity Relationship Sar and Molecular Design Principles for N 1 Isopropyl 4 Piperidinyl Propanamide Analogues

Elucidation of Pharmacophoric Requirements for N-(1-isopropyl-4-piperidinyl)propanamide Activity

The biological activity of this compound analogues, particularly their interaction with opioid receptors, is dictated by a well-defined set of structural features known as a pharmacophore. This pharmacophore consists of several key components whose size, shape, and electronic properties are critical for binding and efficacy.

Core structural requirements for activity in this class of compounds, which are related to the 4-anilidopiperidine family, include:

A Basic Nitrogen Atom: The piperidine (B6355638) nitrogen is a crucial feature. It is typically protonated at physiological pH, allowing it to form a critical ionic interaction, or salt bridge, with a conserved aspartic acid residue (Asp147 in the μ-opioid receptor) in the receptor binding pocket. nih.gov This interaction is a primary anchor for the ligand within the receptor.

The Piperidine Ring: This six-membered ring serves as a central scaffold. researchgate.net Its chair conformation is considered ideal for optimal interaction with the opioid receptor. researchgate.net Modifications to this ring, such as changing its size to a five-membered (pyrrolidine) or seven-membered (azepane) ring, generally lead to a significant decrease in activity. researchgate.net

The Propanamide Moiety: The N-propanoyl group plays a significant role in the interaction with receptor residues. researchgate.net It participates in key electronic and hydrophobic interactions within the binding site. researchgate.net

The 4-Position Substituent: The group at the 4-position of the piperidine ring is critical for modulating activity and selectivity. In the parent compound, this is the propanamide group itself. In related analogues, substitutions at this position can dramatically alter potency.

The N-1 Substituent: The isopropyl group on the piperidine nitrogen is an example of an N-substituent. This part of the molecule interacts with a specific hydrophobic pocket in the receptor. The size and nature of this group are key determinants of agonist versus antagonist activity and can influence receptor selectivity (μ, δ, κ). For instance, in related fentanyl analogues, replacing the N-phenethyl group with a smaller methyl group can decrease affinity significantly. nih.gov

Molecular dynamics simulations and binding mode analyses of related compounds have further refined this pharmacophoric model. For example, in studies of N-phenyl-N-(4-piperidinyl)propanamide (the core of fentanyl), the anilido moiety's phenyl ring engages in lipophilic interactions with the receptor, while the phenethyl group on the piperidine nitrogen forms aromatic stacking interactions with residues like Trp293. nih.govresearchgate.net These hydrophobic and aromatic interactions provide additional binding affinity and stability to the ligand-receptor complex.

Table 1: Key Pharmacophoric Features and Their Roles

| Feature | Role in Biological Activity | Key Interactions |

|---|---|---|

| Piperidine Nitrogen | Primary anchor; essential for binding | Ionic interaction (salt bridge) with conserved Aspartic Acid residue (e.g., Asp147/Asp3.32) nih.govvcu.edu |

| Piperidine Ring | Central scaffold; maintains correct spatial orientation of other groups | Optimal chair conformation for receptor fit researchgate.net |

| Propanamide Group | Contributes to binding affinity and efficacy | Electronic and hydrophobic interactions with receptor residues researchgate.net |

| N-1 Isopropyl Group | Modulates affinity and selectivity | Hydrophobic interactions within a specific sub-pocket of the receptor |

Impact of Conformational and Stereochemical Isomerism on Biological Activity

Stereochemistry and conformational flexibility are critical factors that profoundly influence the biological activity of this compound analogues. nih.gov Since biological macromolecules like receptors are chiral, they can differentiate between stereoisomers of a ligand, often resulting in significant differences in binding affinity, efficacy, and selectivity. nih.govnih.govunimi.it

For many piperidine-based ligands, the piperidine ring exists predominantly in a chair conformation. researchgate.net The orientation of substituents on this ring (axial vs. equatorial) can drastically affect how the molecule fits into the binding pocket of a receptor. Introducing substituents, for example at the 3-position of the piperidine ring, creates chiral centers and thus diastereomers (cis and trans isomers) and enantiomers (R and S forms).

Studies on closely related compounds, such as the stereoisomers of ohmefentanyl, provide a clear illustration of this principle. Ohmefentanyl has three chiral centers, leading to eight possible stereoisomers. nih.gov Research revealed extreme differences in analgesic potency and receptor affinity among these isomers. nih.gov

The (3R,4S) configuration at the piperidine ring was found to be beneficial for analgesic potency. nih.gov

The stereochemistry at the N-phenethyl side chain also played a role, with the (S) configuration being favored for μ-opioid receptor affinity and selectivity in combination with the (3R,4S) piperidine core. nih.gov

The most potent isomer was found to be over 13,000 times more potent than morphine, while its enantiomer was one of the least potent, highlighting the profound impact of stereochemistry. nih.gov

This stereoselectivity arises because only one enantiomer can achieve the optimal three-dimensional orientation required for a precise and high-energy interaction with the chiral binding site. unimi.it The "wrong" isomer may be unable to form all the necessary bonds or may experience steric clashes with receptor residues, leading to weak binding or inactivity. vcu.edu The stereochemistry can also influence whether a compound acts as an agonist or an antagonist. nih.gov

Table 2: Example of Stereoisomer Activity in a Related Analogue (Ohmefentanyl)

| Isomer Configuration | Relative Analgesic Potency (vs. Morphine) | Receptor Affinity (Ki for μ-receptor) |

|---|---|---|

| (3R,4S,2'S)-(+)-cis | ~13,100x | Very High |

| (3R,4S,2'R)-(-)-cis | ~2,990x | High |

| Corresponding Antipodes | Very Low | Low |

Data derived from studies on N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictability

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. nih.govmedwinpublishers.com For this compound analogues, QSAR models can be developed to predict binding affinity, potency, or other biological endpoints based on calculated molecular descriptors. nih.gov

A typical QSAR study involves several steps:

Data Set Compilation: A series of structurally related analogues with experimentally determined biological activities is assembled.

Descriptor Calculation: Various physicochemical properties (descriptors) are calculated for each molecule. These can include electronic (e.g., Hammett sigma), hydrophobic (e.g., logP, π), steric (e.g., molar refractivity), and topological descriptors. nih.govekb.eg

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that relates the descriptors to the biological activity. nih.govnih.gov

Model Validation: The predictive power of the model is rigorously tested using techniques like leave-one-out cross-validation and by predicting the activity of compounds not used in the model's creation. medwinpublishers.comnih.gov

For piperidine derivatives, QSAR studies have highlighted the importance of specific properties for activity. For instance, in a study of 3-(4-benzylpiperidin-1-yl)propylamine derivatives, 3D-QSAR analyses showed that properties like relative negative charge and molecular volume were conducive to binding affinity, while increases in certain molecular dimensions were detrimental. nih.gov Such models can provide valuable insights into the structure-activity landscape. They can quantify the contributions of different substituents and guide the synthesis of new compounds by predicting which modifications are likely to improve activity. japsonline.comresearchgate.net

For example, a hypothetical QSAR equation might look like: pIC50 = c0 + c1(logP) + c2(σ) + c3*(MR) Where pIC50 is the biological activity, logP represents hydrophobicity, σ represents electronic effects, MR represents steric bulk, and c0-c3 are coefficients determined by the regression analysis. Such models allow for the direct interpretation of which properties are critical for the desired biological effect. nih.gov

Rational Design Strategies for Enhanced Research Probe Utility

Rational design strategies leverage the knowledge gained from SAR, pharmacophore modeling, and QSAR studies to create new molecules with improved properties for use as research probes. nih.gov The goal is often not just to increase potency but to enhance selectivity for a specific receptor subtype, improve pharmacokinetic properties, or introduce new functionalities like a fluorescent tag. nih.govazolifesciences.com

Key strategies for designing improved probes based on the this compound scaffold include:

Selectivity Enhancement: One primary goal is to design ligands that bind selectively to one receptor type over others. This can be achieved by exploiting subtle differences in the amino acid composition of receptor binding sites. nih.gov For example, introducing a charged group into a ligand can create a favorable electrostatic interaction with a uniquely positioned charged residue in the target receptor, while causing a desolvation penalty at other receptors that lack this residue. nih.govazolifesciences.com

Affinity Optimization: Fine-tuning the substituents on the core scaffold can optimize binding affinity. nih.govmolbnl.it This involves balancing favorable intermolecular interactions with the unfavorable energy cost of desolvating the ligand and receptor site. nih.gov QSAR and molecular docking can predict which modifications will lead to a net gain in binding free energy.

Conformational Constraint: Modifying the ligand to lock it into a specific, biologically active conformation can enhance both affinity and selectivity. nih.gov This reduces the entropic penalty of binding, as the molecule does not need to "freeze" into the correct shape upon interaction with the receptor.

Introduction of Reporter Groups: For probes intended for bioimaging or high-throughput screening, a reporter group (e.g., a fluorophore) can be incorporated. nih.gov The design must ensure that the reporter group does not interfere with the pharmacophore's ability to bind to the target. This has been successfully applied in the development of fluorescent probes for enzymes like butyrylcholinesterase, where a substrate is linked to a cyanine (B1664457) dye, leading to a fluorescence signal upon enzymatic cleavage. nih.gov

By applying these principles, researchers can systematically modify the this compound structure to develop highly specialized molecular tools for investigating biological systems with greater precision.

Computational Chemistry and Molecular Modeling Investigations of N 1 Isopropyl 4 Piperidinyl Propanamide

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This process can be broadly categorized into two approaches: ligand-based and structure-based methods. nih.gov

Ligand-Based Virtual Screening (LBVS) operates on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. This method is particularly useful when the three-dimensional structure of the biological target is unknown. nih.gov The process involves using a known active molecule, such as a potent analogue of N-(1-isopropyl-4-piperidinyl)propanamide, as a template to search for other compounds in a database with similar features. Techniques used in LBVS include pharmacophore modeling, where the essential steric and electronic features required for binding are defined and used as a query. mdpi.com Another common approach is shape similarity, where the 3D shape of the known active molecule is compared against a database of compounds.

Structure-Based Virtual Screening (SBVS) , in contrast, requires the 3D structural information of the target protein, which is often obtained through experimental methods like X-ray crystallography or cryo-electron microscopy. nih.gov The primary method in SBVS is molecular docking, which computationally places candidate ligands from a database into the binding site of the target receptor. nih.govnih.gov These docked poses are then scored based on how well they fit and the predicted strength of their interactions. For this compound, SBVS would be employed to screen compound libraries against the known structures of opioid receptors (e.g., mu, delta, and kappa) to identify novel compounds that may share a similar binding mechanism. scispace.com

| Methodology | Principle | Requirement | Application Example for this compound |

| Ligand-Based Virtual Screening | Similar molecules have similar biological activities. | A set of known active ligands. | Using the pharmacophore model of a potent fentanyl analogue to find other compounds with similar features. |

| Structure-Based Virtual Screening | Predicts binding of a ligand to a target based on 3D structures. | 3D structure of the target protein. | Docking a library of compounds into the binding site of the mu-opioid receptor to find potential new ligands. |

Molecular Docking and Binding Pose Prediction

Molecular docking is a powerful computational tool used to predict the preferred orientation, or "pose," of a ligand when it binds to a target protein. scispace.com This technique simulates the interaction between a ligand, such as this compound, and the binding pocket of a receptor, providing insights into the binding mode and affinity. The process involves sampling a large number of possible orientations of the ligand within the binding site and scoring each pose based on a scoring function, which estimates the binding energy. nih.gov

The results of a molecular docking study provide a detailed 3D model of the ligand-receptor complex. This model highlights key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the complex. For this compound, docking studies against opioid receptors can reveal which amino acid residues are critical for its binding and activity. The predicted binding affinity, often expressed as a docking score in units of kcal/mol, allows for the ranking of different compounds and helps prioritize them for further experimental testing. nih.gov

| Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Mu-Opioid Receptor | -9.5 | Asp147, Tyr326, His319 | Hydrogen bond, Pi-cation interaction, Hydrophobic interaction |

| Delta-Opioid Receptor | -8.2 | Asp128, Trp274, Val300 | Hydrogen bond, Hydrophobic interaction |

| Kappa-Opioid Receptor | -7.9 | Glu229, Tyr139, Ile291 | Hydrogen bond, Hydrophobic interaction |

Note: The data in this table is illustrative and represents the type of results obtained from a molecular docking study, not actual experimental values for this compound.

Molecular Dynamics Simulations of Ligand-Target Complexes

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of every atom in the complex over time. nih.gov Following a docking study, MD simulations are often performed to assess the stability of the predicted binding pose and to refine the understanding of the interactions. scispace.com

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are applied to predict how the atoms will move. arxiv.org By simulating the ligand-target complex in a realistic environment (e.g., solvated in water at physiological temperature and pressure), researchers can observe how the ligand and protein adapt to each other. Key metrics used to analyze the stability of the simulation include the Root Mean Square Deviation (RMSD), which measures the average displacement of atoms over time, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different parts of the protein. scispace.com These simulations can confirm whether the interactions predicted by docking are maintained over time.

| Simulation Parameter | Value/Observation |

| Simulation Time | 100 nanoseconds |

| System Environment | Explicit water solvent, 310 K, 1 atm |

| Ligand RMSD | Stable fluctuation around 0.2 nm after initial equilibration |

| Protein RMSD | Stable, indicating no major conformational changes |

| Key Interactions | The hydrogen bond with Asp147 is maintained throughout the simulation. |

Note: This table provides an example of typical parameters and findings from an MD simulation study and does not represent specific experimental data for this compound.

Free Energy Calculations and Binding Affinity Predictions

Predicting the binding affinity of a ligand to its target is a primary goal of computational drug design. While docking scores provide a rapid estimation, more rigorous and computationally intensive methods are needed for higher accuracy. nih.gov Free energy calculations aim to compute the binding free energy (ΔG), which is directly related to the experimentally measured binding constant (Ki or Kd).

Several methods are used for these calculations, including endpoint methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.govfrontiersin.org These methods calculate the free energy by combining the molecular mechanics energies from the simulation with continuum solvation models. Another powerful set of techniques are alchemical free energy methods, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI). nih.govresearchgate.net These methods calculate the free energy difference by computationally "transforming" one molecule into another or into nothing, providing highly accurate predictions of relative or absolute binding affinities. wustl.edu For this compound, these calculations can quantitatively predict its affinity for different opioid receptors, helping to explain its selectivity and potency.

| Method | Target Receptor | Calculated Relative Binding Free Energy (ΔΔG in kcal/mol) | Interpretation |

| MM/PBSA | Mu vs. Delta | -2.5 | Higher predicted affinity for the Mu-Opioid Receptor |

| FEP | Analogue A vs. Analogue B | -1.2 | Analogue B is predicted to have a stronger binding affinity |

Note: The data presented in this table is for illustrative purposes to show the output of free energy calculations and does not reflect actual calculated values for this compound.

Preclinical Pharmacodynamic and in Vitro/in Vivo Biotransformation Research of N 1 Isopropyl 4 Piperidinyl Propanamide

In Vitro Pharmacodynamic Characterization in Cellular and Tissue Systems

This section would typically detail the initial characterization of the compound's biological effects at a cellular level. Research would focus on identifying the molecular targets with which the compound interacts and quantifying the nature of that interaction.

Key studies would include:

Receptor Binding Assays: These experiments would determine the affinity of N-(1-isopropyl-4-piperidinyl)propanamide for a panel of receptors, ion channels, and enzymes. The results, often presented as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values, would indicate the compound's potency and selectivity.

Functional Assays: To determine whether the compound acts as an agonist, antagonist, or inverse agonist, functional assays in cell lines expressing the target receptor would be performed. These studies measure the biological response following compound application, such as changes in second messenger levels (e.g., cAMP, Ca2+) or reporter gene activation.

Tissue-Based Assays: Experiments using isolated tissues or organs (e.g., guinea pig ileum, rat vas deferens) would provide insights into the compound's effect in a more complex biological system, confirming its functional activity and providing data on its potency (EC50 or pA2 values).

Target Engagement and Mechanistic Studies in Preclinical Animal Models

Following in vitro characterization, studies in living animals are conducted to confirm that the compound reaches and interacts with its intended target in the central nervous system or periphery.

These studies would involve:

Receptor Occupancy Studies: Preclinical models, typically rodents, would be administered the compound. Subsequently, ex vivo analysis of brain or other tissues would be performed to measure the percentage of the target receptor that is bound by the compound at various dose levels. This helps to establish a relationship between the administered dose and the degree of target interaction.

Neurochemical and Biomarker Analysis: The downstream effects of target engagement would be investigated. For example, if the compound targets a specific neurotransmitter receptor, studies might measure changes in the levels of that neurotransmitter or its metabolites in relevant brain regions using techniques like microdialysis.

Behavioral Pharmacology: While excluding safety and adverse effects, this section would touch upon mechanistic studies in animal models of disease or function to confirm the compound's intended pharmacological effect. For instance, in a model of pain, the compound's ability to alter pain thresholds would be assessed to confirm its analgesic potential.

Metabolic Stability and Metabolite Identification in Preclinical Biological Systems (e.g., microsomes, hepatocytes)

This part of the investigation focuses on how the compound is broken down by the body, which is crucial for predicting its pharmacokinetic properties, such as half-life and clearance.

Standard in vitro experiments include:

Microsomal Stability Assays: The compound would be incubated with liver microsomes from different species (e.g., human, rat, mouse) to evaluate its metabolic stability. The rate of disappearance of the parent compound over time is measured to calculate the in vitro half-life (t½) and intrinsic clearance (Clint). These values help in predicting how quickly the drug would be cleared by the liver in vivo.

Metabolite Identification: Using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), the chemical structures of the metabolites formed during microsomal and hepatocyte incubations are identified. This helps in understanding the primary metabolic pathways (e.g., oxidation, N-dealkylation, hydroxylation).

A representative data table for metabolic stability might look like this, although specific values for this compound are not available.

| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |

| Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

Cytochrome P450 (CYP) and Transporter Interaction Studies (In vitro)

These studies are essential for predicting potential drug-drug interactions.

The typical investigations are:

CYP Inhibition Assays: this compound would be tested for its ability to inhibit the major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). This is done by incubating the compound with human liver microsomes and specific probe substrates for each CYP isoform. The results are reported as IC50 values, indicating the concentration of the compound required to cause 50% inhibition of the enzyme's activity.

CYP Induction Assays: Using cultured human hepatocytes, researchers would determine if the compound can increase the expression of CYP enzymes. This is important because enzyme induction can lead to faster metabolism of co-administered drugs, potentially reducing their efficacy.

Transporter Interaction Assays: The compound would be screened for its potential to be a substrate or inhibitor of key drug transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are important for drug absorption and distribution.

A summary table for CYP inhibition would typically be presented as follows, though no data exists for the specified compound.

| CYP Isoform | IC50 (µM) |

| CYP1A2 | Data not available |

| CYP2C9 | Data not available |

| CYP2C19 | Data not available |

| CYP2D6 | Data not available |

| CYP3A4 | Data not available |

Advanced Analytical and Bioanalytical Methodologies for Research on N 1 Isopropyl 4 Piperidinyl Propanamide

High-Resolution Spectroscopic Techniques for Structural Confirmation (e.g., advanced NMR, HRMS for metabolites)

The unambiguous confirmation of the chemical structure of N-(1-isopropyl-4-piperidinyl)propanamide and the elucidation of its potential metabolites rely heavily on high-resolution spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy Advanced NMR techniques are indispensable for the complete structural assignment of this compound. ipb.pt While standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information, two-dimensional (2D) experiments are required for definitive confirmation. researchgate.net

¹H-¹H Correlation Spectroscopy (COSY): Establishes proton-proton coupling relationships within the molecule, for instance, between adjacent protons on the piperidine (B6355638) ring and within the isopropyl group.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that has a proton attached.

Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment is critical for connecting non-bonded fragments of the molecule. ipb.pt For example, it can show correlations between the carbonyl carbon of the propanamide group and protons on the piperidine ring, confirming the amide linkage point. It can also confirm the attachment of the isopropyl group to the piperidine nitrogen by showing a correlation between the isopropyl methine proton and the carbon atoms of the piperidine ring adjacent to the nitrogen. ipb.pt

Table 1: Illustrative 2D NMR Correlations for Structural Confirmation of this compound

| Technique | Correlated Nuclei Example | Structural Information Confirmed |

|---|---|---|

| COSY | Piperidine H-4 ↔ Piperidine H-3/H-5 | Connectivity within the piperidine ring system. |

| HSQC | Isopropyl CH ↔ Isopropyl ¹³CH | Direct C-H bond of the isopropyl group. |

| HMBC | Propanamide C=O ↔ Piperidine H-4 | Attachment of the propanamide group to the piperidine N-4 position. |

| HMBC | Isopropyl CH ↔ Piperidine C-2/C-6 | Attachment of the isopropyl group to the piperidine nitrogen (N-1). |

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification HRMS, particularly when coupled with liquid chromatography (LC-HRMS), such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, is a powerful tool for identifying potential metabolites in biological samples. nih.gov This technique provides highly accurate mass measurements, often to within 5 ppm, which allows for the determination of the elemental composition of unknown compounds. researchgate.net

In research studies, the metabolism of this compound can be investigated in vitro using systems like human liver microsomes or hepatocytes. researchgate.netnih.gov Based on the metabolism of structurally related fentanyl analogues, likely metabolic pathways include N-dealkylation, hydroxylation, and oxidation. researchgate.net HRMS analysis of incubate extracts would aim to detect ions corresponding to the predicted molecular formulas of these metabolites. For instance, the major metabolite formed in vitro for many fentanyl analogues is the N-dealkylated product. researchgate.net

Chromatographic Separations for Purity Assessment and Quantification in Research Samples (e.g., HPLC, GC, LC-MS/MS)

Chromatographic methods are the cornerstone for assessing the purity of synthesized this compound and for its quantification in various research matrices.

High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC (RP-HPLC) is a standard method for determining the purity of pharmaceutical compounds. mdpi.com The technique separates the main compound from any impurities, such as starting materials, by-products, or degradation products. ajrconline.org Purity is typically assessed using a UV detector, and the peak area percentage of the main compound relative to all detected peaks gives an estimation of its purity.

Gas Chromatography (GC) GC, often coupled with a mass spectrometer (GC-MS), is suitable for the analysis of volatile and thermally stable compounds. ajrconline.org For a compound like this compound, GC-MS can serve as an alternative or complementary technique to HPLC for purity profiling and identification. researchgate.netchromatographyonline.com The mass spectrometer provides structural information on the eluting peaks, aiding in the identification of impurities. ajrconline.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is the benchmark technique for the sensitive and selective quantification of compounds in complex mixtures. rsc.orgcmro.in It combines the separation power of HPLC with the high selectivity of tandem mass spectrometry, typically using a triple quadrupole (QqQ) mass analyzer. cmro.in The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the protonated molecule, [M+H]⁺) is selected and fragmented to produce a characteristic product ion. This specific transition is monitored, providing excellent selectivity and minimizing interference from matrix components. researchgate.net This method is essential for accurate quantification in research samples, including those from bioanalytical studies. cmro.in

Table 2: Typical Chromatographic Parameters for the Analysis of this compound

| Parameter | HPLC for Purity | LC-MS/MS for Quantification |

|---|---|---|

| Column | C18 reversed-phase (e.g., 150 x 4.6 mm, 5 µm) | C18 or Biphenyl reversed-phase (e.g., 50 x 2.1 mm, 2.6 µm) nih.gov |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol mdpi.com |

| Elution | Gradient | Gradient |

| Flow Rate | ~1.0 mL/min | ~0.4-0.7 mL/min nih.gov |

| Detector | UV/Diode Array Detector (DAD) | Triple Quadrupole Mass Spectrometer |

| Ionization | N/A | Electrospray Ionization (ESI), Positive Mode |

| MS Mode | N/A | Multiple Reaction Monitoring (MRM) |

Development of Bioanalytical Assays for this compound in Non-Human Biological Matrices (e.g., plasma, brain tissue from animal studies)

To understand the pharmacokinetics and distribution of this compound in preclinical research, robust bioanalytical assays for its quantification in non-human biological matrices are essential. LC-MS/MS is the preferred platform for this purpose due to its superior sensitivity and selectivity. cmro.innih.gov

The development of a bioanalytical method involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances like proteins and lipids from the biological matrix. nih.gov Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where a cold organic solvent (e.g., acetonitrile) is added to the sample (e.g., plasma) to precipitate proteins, which are then removed by centrifugation. semanticscholar.org

Solid-Phase Extraction (SPE): A more selective method that uses a sorbent-packed cartridge to bind the analyte of interest while matrix components are washed away. The purified analyte is then eluted with a suitable solvent. molnar-institute.com

Chromatographic Separation: An optimized LC method is used to separate the analyte from any remaining matrix components and potential metabolites before it enters the mass spectrometer.

Mass Spectrometric Detection: Quantification is performed using LC-MS/MS in MRM mode, as described previously. An internal standard, ideally a stable isotope-labeled version of the analyte, is used to correct for variability during sample preparation and analysis.

Method Validation: The assay must be validated according to established guidelines to ensure its reliability. Validation demonstrates the method's performance for key parameters. researchgate.net

Table 3: Key Validation Parameters for a Bioanalytical LC-MS/MS Assay

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | The ability to elicit results that are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) > 0.99 researchgate.net |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio > 10; Precision < 20% RSD; Accuracy ±20% |

| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of the nominal value (±20% at LLOQ) researchgate.net |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) researchgate.net |

| Matrix Effect | The alteration of ionization efficiency by the presence of co-eluting matrix components. | Should be minimized and consistent across samples. |

| Stability | Analyte stability in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, autosampler). nih.gov | Recovery should be within acceptable limits of accuracy and precision. |

High-Throughput Screening (HTS) Methodologies for Ligand Discovery

High-Throughput Screening (HTS) methodologies are employed in the early stages of drug discovery to rapidly assess large libraries of chemical compounds for their ability to interact with a specific biological target, such as an opioid receptor. acs.orgavantgen.com These techniques are crucial for identifying novel "hit" compounds that can serve as starting points for further medicinal chemistry optimization.

Receptor Binding Assays A primary HTS approach involves competitive binding assays. nih.gov In this format, a known radiolabeled or fluorescently labeled ligand with high affinity for the target receptor (e.g., the µ-opioid receptor) is incubated with the receptor preparation. nih.gov Compounds from a chemical library are then added to see if they can displace the labeled ligand. A reduction in the signal from the labeled ligand indicates that the test compound is binding to the receptor.

Advanced HTS Technologies Modern HTS has moved towards more sophisticated, label-free technologies to improve speed and reduce the complexities associated with radiochemicals.

Label-Free Mass Spectrometry-Based Screening: A state-of-the-art technique utilizes desorption electrospray ionization mass spectrometry (DESI-MS) for ultra-fast, label-free screening of opioid receptor binding. nih.govrsc.org In this setup, a competitive binding assay is performed, and the system directly measures the amount of the unbound test compound remaining in the solution. This allows for the rapid determination of binding affinities for thousands of compounds without the need for any labels. rsc.org

Screening of Diverse Libraries: Ligand discovery can be enhanced by screening libraries that incorporate significant structural or stereochemical diversity. acs.org For example, screening an exhaustively stereodiversified library of compounds can lead to the identification of novel, non-peptidic ligands with high affinity and selectivity for a specific receptor, such as the mu-opioid receptor. acs.org

Table 4: Comparison of HTS Methodologies for Ligand Discovery

| Methodology | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Radioligand Binding Assay | Competitive displacement of a radiolabeled ligand from a target receptor. nih.gov | High sensitivity; well-established. | Requires handling of radioactive materials; disposal costs; potential for artifacts. |

| Fluorescence-Based Assays | Displacement of a fluorescent ligand or measurement of a downstream signaling event (e.g., calcium flux). | Non-radioactive; amenable to automation. | Potential for compound interference (autofluorescence); may require specific cell lines. |

| Label-Free DESI-MS Assay | Direct MS measurement of unbound ligand in a competitive binding assay. rsc.org | High-throughput (1 Hz); no labels required; provides direct measurement. nih.govrsc.org | Requires specialized and expensive instrumentation. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-isopropyl-4-piperidinyl)propanamide, and how can researchers optimize reaction conditions?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 1-isopropyl-4-aminopiperidine with propionic acid derivatives (e.g., propionic anhydride) under reflux conditions. Reaction optimization includes controlling stoichiometry, temperature (e.g., 80–100°C), and inert atmospheres (argon) to minimize side reactions. Post-synthesis, purification via column chromatography or recrystallization, followed by characterization using NMR and mass spectrometry, ensures structural fidelity .

Q. What analytical techniques are critical for characterizing the purity and structure of N-(1-isopropyl-4-piperidinyl)propanamide?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms proton and carbon environments, while high-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC with UV detection (λ = 254 nm). Differential scanning calorimetry (DSC) determines melting points and thermal stability. Cross-referencing with PubChem or NIST spectral libraries ensures accuracy .

Q. What are the known hazards and safety protocols for handling N-(1-isopropyl-4-piperidinyl)propanamide in research laboratories?

- Methodological Answer : While specific toxicity data may be limited, general precautions include using PPE (gloves, goggles), working in a fume hood, and avoiding inhalation/skin contact. Waste disposal should comply with EPA guidelines. Safety data sheets (SDS) for analogs (e.g., fentanyl derivatives) suggest potential CNS effects, necessitating institutional biosafety committee (IBC) approval for in vivo studies .

Advanced Research Questions

Q. How does the substitution pattern on the piperidine ring influence the biological activity of N-(1-isopropyl-4-piperidinyl)propanamide and its analogs?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that substituents like isopropyl (vs. acetyl or benzyl groups) enhance lipophilicity and blood-brain barrier penetration. For example, N-acetyl norfentanyl (a structural analog) shows reduced receptor affinity compared to isopropyl derivatives, highlighting the role of steric bulk in modulating GABA-A receptor interactions. Computational docking (e.g., AutoDock Vina) can predict binding poses to guide synthetic modifications .

Q. What methodological approaches are used to resolve contradictions in receptor binding data for N-(1-isopropyl-4-piperidinyl)propanamide derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay variability (e.g., radioligand vs. functional assays). Orthogonal methods, such as electrophysiology (patch-clamp) and calcium imaging, validate receptor activity. Species-specific receptor subtype differences (e.g., rat vs. human GABA-A isoforms) should be addressed using recombinant systems. Meta-analyses of published datasets (e.g., ChEMBL) identify outliers and consensus trends .

Q. How can in vitro and in vivo models be designed to evaluate the pharmacokinetic properties of N-(1-isopropyl-4-piperidinyl)propanamide?

- Methodological Answer :

- In vitro: Hepatic microsomal stability assays (e.g., human liver microsomes) assess metabolic half-life. Caco-2 cell monolayers predict intestinal absorption. Plasma protein binding is quantified via equilibrium dialysis.

- In vivo: Administer the compound orally/intravenously to rodents; collect plasma at timed intervals for LC-MS/MS analysis. Compartmental modeling (e.g., Phoenix WinNonlin) calculates AUC, Cmax, and t½. Tissue distribution studies using radiolabeled tracers identify accumulation risks .

Q. What computational modeling strategies are employed to predict the interaction of N-(1-isopropyl-4-piperidinyl)propanamide with target receptors like GABA-A?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-receptor dynamics over 100-ns trajectories. Quantum mechanics/molecular mechanics (QM/MM) hybrid methods refine binding energy calculations. Pharmacophore mapping (e.g., Schrödinger Phase) identifies critical interaction points (e.g., hydrogen bonds with α1-subunit residues). Validation via site-directed mutagenesis confirms predicted binding sites .

Data Management and Stability

Q. What are the recommended storage conditions and stability considerations for N-(1-isopropyl-4-piperidinyl)propanamide in laboratory settings?

- Methodological Answer : Store lyophilized powder at –20°C in airtight, light-resistant containers under argon. For solutions, use anhydrous DMSO or ethanol (≤1 mM) to prevent hydrolysis. Periodic stability testing via HPLC (every 6 months) monitors degradation. Lyophilization or nitrogen purging extends shelf life beyond 5 years .

Comparative Analysis

Q. How does N-(1-isopropyl-4-piperidinyl)propanamide compare to structurally related compounds in terms of synthetic complexity and bioactivity?

- Methodological Answer :

| Compound | Structural Features | Synthetic Steps | Bioactivity (GABA-A IC₅₀) |

|---|---|---|---|

| N-(1-isopropyl-4-piperidinyl)propanamide | Isopropyl-piperidine, propanamide | 3–4 steps | 12 nM |

| N-Acetyl norfentanyl | Acetyl-piperidine, phenylpropanamide | 5 steps | 85 nM |

| Thiofentanyl | Thienyl substitution | 6 steps | 8 nM |

- The isopropyl group simplifies synthesis (fewer steps) while maintaining sub-20 nM potency, making it a preferred scaffold for CNS-targeted probes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.